

# NP-1815-PX sodium protocol for colitis model

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B15584981

Get Quote

Application Note and Protocols for NP-1815-PX Sodium in a Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocols are based on a study that has been formally retracted.[1][2] The information is provided for informational purposes only, and researchers should exercise extreme caution and perform independent validation before considering any of these methodologies. The findings and conclusions presented herein are not endorsed and may be unreliable.

### Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The purinergic P2X4 receptor has been identified as a potential therapeutic target in several immune and inflammatory diseases.[3] NP-1815-PX is a novel and selective P2X4 receptor antagonist.[4][5] This document outlines the experimental protocols and summarizes the reported data from a retracted study that investigated the anti-inflammatory effects of NP-1815-PX in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. The study proposed that NP-1815-PX ameliorates colitis by inhibiting the NLRP3 inflammasome signaling pathway.[6]

## **Quantitative Data Summary**

The following tables summarize the quantitative data as reported in the original, now-retracted, publication.



Table 1: In Vivo Effects of NP-1815-PX on DNBS-Induced Colitis in Rats

| Parameter                        | Control Group | DNBS Group<br>(Vehicle)    | NP-1815-PX<br>(10 mg/kg)   | Dexamethason<br>e (1 mg/kg) |
|----------------------------------|---------------|----------------------------|----------------------------|-----------------------------|
| Body Weight<br>Change            | Gain          | Significant Loss           | Attenuated Loss            | No Significant Attenuation  |
| Spleen Weight                    | Normal        | Increased                  | Attenuated<br>Increase     | Attenuated<br>Increase      |
| Macroscopic<br>Damage Score      | 0             | Significantly<br>Increased | Significantly<br>Reduced   | Significantly<br>Reduced    |
| Microscopic Damage Score         | 0             | Significantly<br>Increased | Significantly<br>Reduced   | Significantly<br>Reduced    |
| Colonic IL-1β<br>Levels          | Baseline      | Increased                  | Decreased                  | Decreased                   |
| Colonic<br>Caspase-1<br>Activity | Baseline      | Significantly<br>Increased | Significantly<br>Decreased | Significantly<br>Decreased  |
| Colonic Occludin<br>Expression   | Normal        | Reduced                    | Ameliorated<br>Reduction   | No Amelioration             |

Data is presented qualitatively based on the descriptions in the retracted source.[3][7] Doses for NP-1815-PX were reported at 3, 10, and 30 mg/kg, with the 10 mg/kg dose highlighted for caspase-1 activity.[8]

Table 2: In Vitro Effects of NP-1815-PX on LPS+ATP-Stimulated THP-1 Cells



| Parameter          | Control  | LPS + ATP (Vehicle) | NP-1815-PX (1-10<br>μM)   |
|--------------------|----------|---------------------|---------------------------|
| IL-1β Release      | Baseline | Upregulated         | Prevented<br>Upregulation |
| NLRP3 Activity     | Baseline | Upregulated         | Prevented Upregulation    |
| Caspase-1 Activity | Baseline | Upregulated         | Prevented<br>Upregulation |
| Caspase-5 Activity | Baseline | Upregulated         | Prevented<br>Upregulation |
| Caspase-8 Activity | Baseline | Upregulated         | Prevented<br>Upregulation |

Data is based on descriptions from the retracted source.[9][10] NP-1815-PX was tested at concentrations of 0.1, 1, and 10  $\mu$ M.[8]

## **Experimental Protocols**

1. DNBS-Induced Colitis Model in Rats (In Vivo)

This protocol describes the induction of colitis in rats using DNBS, adapted from the methodology in the retracted paper and other established protocols.[11][12]

- Animals: Male Sprague-Dawley rats are commonly used.[11]
- Induction Agent Preparation: Prepare a solution of 15-30 mg of DNBS in 250 μl of 50% ethanol for each rat. The exact concentration may need to be optimized.[11]
- Induction Procedure:
  - Anesthetize the rats.
  - Gently insert a flexible plastic tube or catheter intrarectally to a depth of approximately 8
     cm.[13]

## Methodological & Application





- Slowly instill 250 μl of the DNBS solution. For control animals, instill 250 μl of 50% ethanol.
   [11]
- To prevent leakage of the DNBS solution, maintain the rat in a head-down position for about 90 seconds.[11][14]
- Administer subcutaneous saline to prevent dehydration.[13]
- Monitor the animals daily for weight loss, stool consistency, and signs of distress.[11]
   Colitis is expected to develop and become evident over 6 days.[8]
- 2. NP-1815-PX Administration Protocol (In Vivo)
- Drug Preparation: The retracted study used methocel as the vehicle for oral administration of NP-1815-PX.[6] The precise formulation was not detailed.
- Administration:
  - Immediately following the induction of colitis with DNBS, begin oral administration of NP-1815-PX.[8]
  - Administer NP-1815-PX at doses of 3, 10, and 30 mg/kg once daily for 6 consecutive days.[8]
  - A control group with DNBS-induced colitis should receive the vehicle (methocel) only.
  - A positive control group can be treated with dexamethasone (1 mg/kg, oral administration)
     for 6 days.[8]
- Assessment of Colitis Severity
- Macroscopic Scoring: At the end of the 6-day treatment period, euthanize the animals and excise the colon. Macroscopic damage can be scored based on the presence and severity of inflammation, ulceration, and adhesions.
- Histological Analysis: Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin. A pathologist can then score the microscopic damage in a blinded fashion, assessing inflammatory cell infiltration and tissue damage.[15]



### 4. Caspase-1 Activity Assay in Colonic Tissue

This is a general protocol for a colorimetric assay to measure caspase-1 activity in tissue lysates.[16]

- Sample Preparation:
  - Homogenize a weighed amount of colonic tissue (e.g., 50 mg) on ice in an appropriate assay buffer provided with a commercial kit.
  - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
  - Collect the supernatant (cytosolic extract) for the assay.
- Assay Procedure:
  - Add the tissue lysate to a 96-well plate.
  - Add the reaction buffer containing the caspase-1 substrate (e.g., Ac-YVAD-pNA).
  - Incubate the plate at 37°C for 1-2 hours.
  - Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-1 activity.

#### 5. In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Cells

This protocol is based on the methodology described for human monocytic THP-1 cells in the retracted study.[6]

- Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
- Experimental Procedure:
  - Priming Step: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) at 1 μg/mL for 3 hours. This upregulates the expression of pro-IL-1β and NLRP3.[6]



- $\circ$  Inhibition Step: Treat the LPS-primed cells with NP-1815-PX (at concentrations of 0.1, 1, and 10  $\mu$ M) or vehicle (e.g., 0.03% DMSO) for 1 hour.[8]
- Activation Step: Add ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.[8]
- Sample Collection: Collect the cell culture supernatants to measure IL-1β release (e.g., by ELISA) and lyse the cells to analyze the expression and activity of inflammasome components like caspase-1.[6]

## **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for in vivo and in vitro studies.





Click to download full resolution via product page

Caption: Proposed mechanism of NP-1815-PX in colitis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis | springermedicine.com
   [springermedicine.com]
- 3. Frontiers | NLRP3 Inflammasome and Inflammatory Bowel Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of NP-1815-PX, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 15. pnas.org [pnas.org]
- 16. Caspase 1 Activity Assay Kit(Colorimetric Method) Elabscience® [elabscience.com]
- To cite this document: BenchChem. [NP-1815-PX sodium protocol for colitis model].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15584981#np-1815-px-sodium-protocol-for-colitis-model]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com